molecular formula C11H16N2O3 B8668755 tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Cat. No. B8668755
M. Wt: 224.26 g/mol
InChI Key: SEFSSYLPDFMPEB-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

A solution of tert-butyl 3-(acetylamino)-4-oxopyrrolidine-1-carboxylate obtained in Step B (310 mg) in tetrahydrofuran (4 mL) and (methoxycarbonylsulfamoyl)triethylammonium hydroxide (762 mg) was heated in a sealed tube at 75° C. for 3 h and evaporated under reduced pressure. The residue was then purified on a Biotage Horizon® system (silica, gradient 30-55% ethyl acetate in hexane) to yield the title compound.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[C:9](=[O:10])[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1)(=O)[CH3:2].[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>O1CCCC1>[CH3:2][C:1]1[O:10][C:9]2[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]=2[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1=O)C(=O)OC(C)(C)C
Name
Quantity
762 mg
Type
reactant
Smiles
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified on a Biotage Horizon® system (silica, gradient 30-55% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)CN(C2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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